

An In-depth Technical Guide to the Physical Properties of 2-(trimethylsilyl)thiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Trimethylsilyl)thiazole**

Cat. No.: **B1297445**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-(trimethylsilyl)thiazole**, a versatile reagent in organic synthesis. The document compiles essential data including physicochemical constants, spectroscopic details, and safety information. Detailed experimental protocols for its synthesis and characterization are also presented to support its practical application in research and development.

Chemical Identity and Overview

2-(trimethylsilyl)thiazole, often abbreviated as 2-TST, is an organosilicon compound featuring a thiazole ring substituted at the 2-position with a trimethylsilyl group. This reagent is particularly valued in organic synthesis where it serves as a stable equivalent of the formyl anion, enabling a variety of carbon-carbon bond-forming reactions. Its unique reactivity and stability make it a significant tool in the synthesis of complex molecules, including intermediates for drug development.

Identifier	Value
IUPAC Name	2-(trimethylsilyl)-1,3-thiazole[1]
CAS Number	79265-30-8[2]
Molecular Formula	C ₆ H ₁₁ NSSi[2]
Molecular Weight	157.31 g/mol [2]
InChI Key	VJCHUDDPWPQOLH-UHFFFAOYSA-N[1]
SMILES	C--INVALID-LINK--(C)C1=NC=CS1[1]

Physicochemical Properties

2-(trimethylsilyl)thiazole is a liquid at room temperature with a pungent odor. It is sensitive to moisture and should be handled under an inert atmosphere. A summary of its key physical properties is provided in the table below.

Property	Value	Reference
Appearance	Clear, colorless to light yellow liquid	[1]
Boiling Point	56-57 °C at 10 mmHg	[1][3]
Density	0.985 g/mL at 25 °C	[1][3]
Refractive Index (n ²⁰ /D)	1.497 - 1.500	[1]
Flash Point	62 °C (143.6 °F)	
Solubility	Immiscible with water; very soluble in THF	[3]
Purity	Typically ≥95%	

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of **2-(trimethylsilyl)thiazole**. While detailed experimental spectra are not widely published, the

Spectral Database for Organic Compounds (SDBS) provides reference data under the identifier SDBS No. 11540. The expected characteristic signals are summarized below based on typical values for related structures.

Spectroscopy	Characteristic Features
¹ H NMR	Signals corresponding to the trimethylsilyl protons (a singlet around 0.3 ppm) and the thiazole ring protons (two doublets in the aromatic region, typically between 7.0 and 8.0 ppm).
¹³ C NMR	Resonances for the trimethylsilyl methyl carbons (around 0 ppm) and the three distinct carbons of the thiazole ring.
FT-IR	Characteristic vibrational bands for C-H stretching of the aromatic thiazole ring and the aliphatic trimethylsilyl group, C=N and C=C stretching of the thiazole ring, and Si-C stretching.
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) is expected at m/z 157. A prominent fragment corresponding to the loss of a methyl group ([M-15] ⁺) at m/z 142 is also anticipated. A GC-MS analysis has shown a molecular ion peak (M+H) ⁺ with m/z of 157.10[3].

Experimental Protocols

4.1. Synthesis of 2-(trimethylsilyl)thiazole

A common laboratory-scale synthesis of **2-(trimethylsilyl)thiazole** involves the lithiation of 2-bromothiazole followed by quenching with chlorotrimethylsilane[3].

Materials:

- 2-Bromothiazole

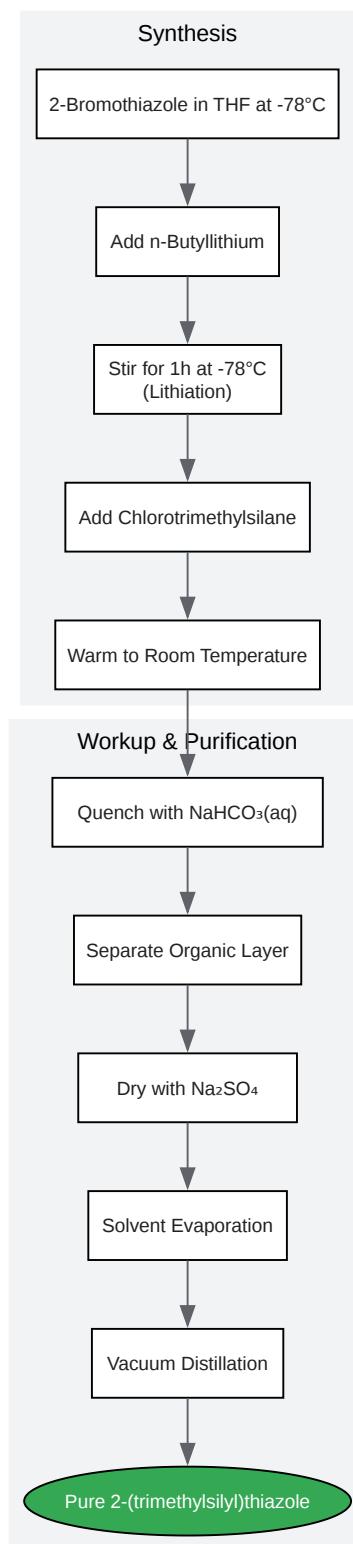
- n-Butyllithium (n-BuLi) in hexanes
- Chlorotrimethylsilane (TMSCl)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of 2-bromothiazole in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium dropwise.
- Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.
- Slowly add chlorotrimethylsilane to the reaction mixture at -78 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
- Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation (e.g., 80 °C at 14 mmHg) to yield **2-(trimethylsilyl)thiazole** as a clear liquid[3].

4.2. Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer. Column: A suitable capillary column for separating heterocyclic compounds. Method:


- Prepare a dilute solution of the purified **2-(trimethylsilyl)thiazole** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

- Inject a small volume of the sample into the GC.
- Run a suitable temperature program to elute the compound.
- The mass spectrometer should be set to scan a mass range that includes the expected molecular ion (e.g., m/z 50-200).
- Analyze the resulting chromatogram and mass spectrum to confirm the purity and identity of the product, looking for the characteristic molecular ion peak at m/z 157[3].

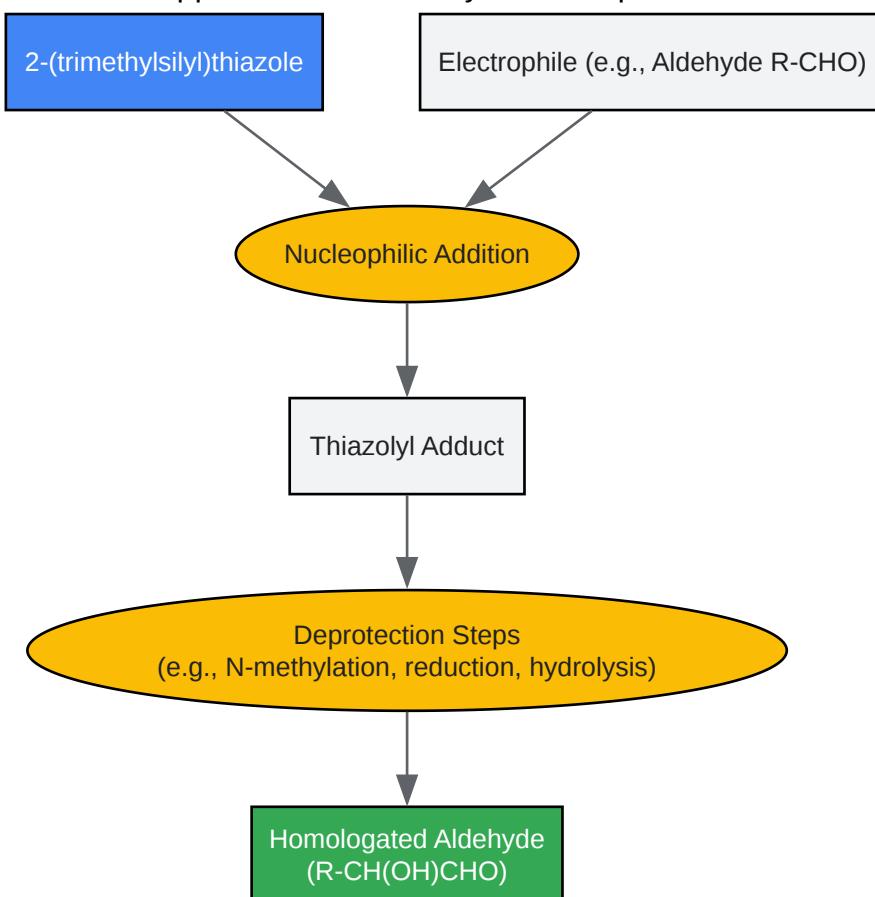
Visualized Experimental Workflow

The following diagram illustrates the synthesis and purification workflow for **2-(trimethylsilyl)thiazole**.

Synthesis and Purification of 2-(trimethylsilyl)thiazole

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis and purification of 2-(trimethylsilyl)thiazole.**

Safety and Handling


2-(trimethylsilyl)thiazole is a combustible liquid and is sensitive to moisture. It should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon)[1]. It is recommended to keep it refrigerated. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a fume hood to avoid inhalation of its pungent vapors.

Applications in Synthesis

The primary application of **2-(trimethylsilyl)thiazole** is as a formyl anion equivalent in organic synthesis. It readily undergoes reactions with various electrophiles, such as aldehydes and ketones, to introduce a masked aldehyde functionality. This reactivity is central to one-carbon homologation strategies, which are essential in the synthesis of complex natural products and pharmaceutical agents[3].

The following diagram illustrates the logical relationship of its application as a formyl anion equivalent.

Application as a Formyl Anion Equivalent

[Click to download full resolution via product page](#)

Caption: Logical workflow of **2-(trimethylsilyl)thiazole** as a formyl anion equivalent.

Conclusion

2-(trimethylsilyl)thiazole is a valuable synthetic reagent with well-defined physical properties. Its utility as a formyl anion equivalent, combined with its relative stability, makes it an important building block in modern organic synthesis. Proper handling and storage are necessary due to its moisture sensitivity and combustibility. This guide provides the essential data and procedural information to facilitate its safe and effective use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Trimethylsilyl)thiazole, CAS No. 79265-30-8 - iChemical [ichemical.com]
- 2. scbt.com [scbt.com]
- 3. 2-(Trimethylsilyl)thiazole | 79265-30-8 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2-(trimethylsilyl)thiazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297445#2-trimethylsilyl-thiazole-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com